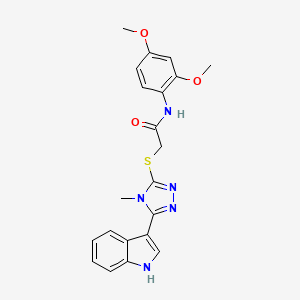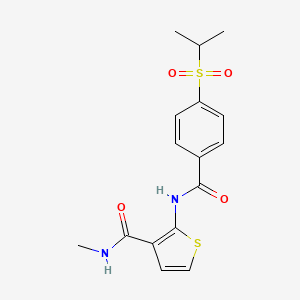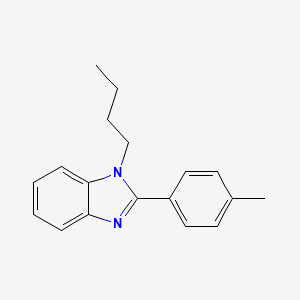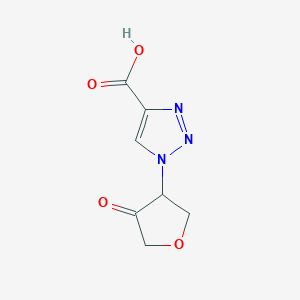![molecular formula C14H13N3OS3 B2840143 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034495-96-8](/img/structure/B2840143.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N3OS3 and its molecular weight is 335.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole ring can be oxidized using reagents like hydrogen peroxide or peracids to introduce sulfoxide or sulfone functionalities.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride, converting it to an amine.
Substitution: Halogenation reactions can be performed on the bithiophene units using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Peracetic acid, dimethyl sulfoxide (DMSO)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS), iodine (I₂)
Major Products: These reactions yield a variety of functionalized derivatives with altered electronic properties, enhancing the compound's utility in different applications.
4. Scientific Research Applications: N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promise in several areas:
Chemistry: : Used as a precursor in the synthesis of conjugated polymers for organic electronics.
Biology: : Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: : Potential use in designing new pharmaceuticals targeting specific enzymes and receptors.
Industry: : Explored as a component in advanced materials like organic semiconductors and photovoltaic devices.
5. Mechanism of Action: The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. For instance, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The exact molecular pathways involved are subject to ongoing research.
6. Comparison with Similar Compounds: this compound can be compared with other thiadiazole derivatives such as:
4-methyl-1,2,3-thiadiazole-5-carboxamide: : Lacks the bithiophene moiety, resulting in different electronic and steric properties.
N-(2-thienyl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide: : Features a simpler thienyl unit instead of the bithiophene, leading to varying reactivity and application potential.
N-(2-furyl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide: : Incorporates a furyl group instead of the bithiophene, presenting unique chemical behavior.
Properties
IUPAC Name |
4-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-9-13(21-17-16-9)14(18)15-6-4-11-2-3-12(20-11)10-5-7-19-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXCOAMKBLJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2840062.png)
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B2840063.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)

![3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2840072.png)

![N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2840074.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2840075.png)




![methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2840083.png)
